4-(1-piperidinyl)benzaldehyde O-benzyloxime
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Overview
Description
4-(1-Piperidinyl)benzaldehyde O-benzyloxime is a chemical compound that involves piperidine structure. Although not directly studied, related compounds provide insights into their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of related piperidine compounds often involves substitution reactions and the use of various catalysts and solvents under controlled temperatures. For instance, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime involves substitution reactions and is characterized by different spectroscopic techniques, indicating a structured methodology for synthesizing piperidine derivatives (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of piperidine compounds can be complex, featuring different types of interactions and conformations. For example, the piperidine ring typically adopts a chair conformation, and the structure can exhibit both inter and intra molecular hydrogen bonds, contributing to its stability and physical properties (Karthik et al., 2021).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including catalytic and substitution reactions, which can significantly alter their chemical properties. These reactions are important for modifying the compound for different applications and understanding its reactivity (Kilic et al., 2008).
Physical Properties Analysis
The physical properties, such as thermal stability and optical properties, of piperidine derivatives are influenced by their molecular structure. For instance, thermal analyses reveal that certain piperidine structures are stable within specific temperature ranges, which is crucial for their storage and application (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding characteristics, of piperidine derivatives can be understood through spectroscopic studies and theoretical calculations. These studies help identify reactive sites, bonding types, and electronic parameters, which are essential for predicting the compound's behavior in different chemical environments (Janani et al., 2020).
properties
IUPAC Name |
(E)-N-phenylmethoxy-1-(4-piperidin-1-ylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-7-18(8-4-1)16-22-20-15-17-9-11-19(12-10-17)21-13-5-2-6-14-21/h1,3-4,7-12,15H,2,5-6,13-14,16H2/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLSZPXYOMKDK-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=NOCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=N/OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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